

Application Note: Flow Cytometry Analysis of RelB Expression in Lymphocytes

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Compound of Interest

Compound Name: *relB protein*

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Introduction

RelB, a member of the Nuclear Factor-kappa B (NF- κ B) family of transcription factors, plays a critical role in the regulation of immune responses, particularly in the development, function, and survival of lymphocytes.^[1] Unlike the canonical NF- κ B pathway that primarily involves RelA/p50 heterodimers, RelB is a key component of the non-canonical pathway, which is activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members, including CD40 and B-cell activating factor receptor (BAFF-R).^[1] The non-canonical pathway culminates in the processing of p100 to p52, which then forms a heterodimer with RelB and translocates to the nucleus to regulate gene expression.^[1]

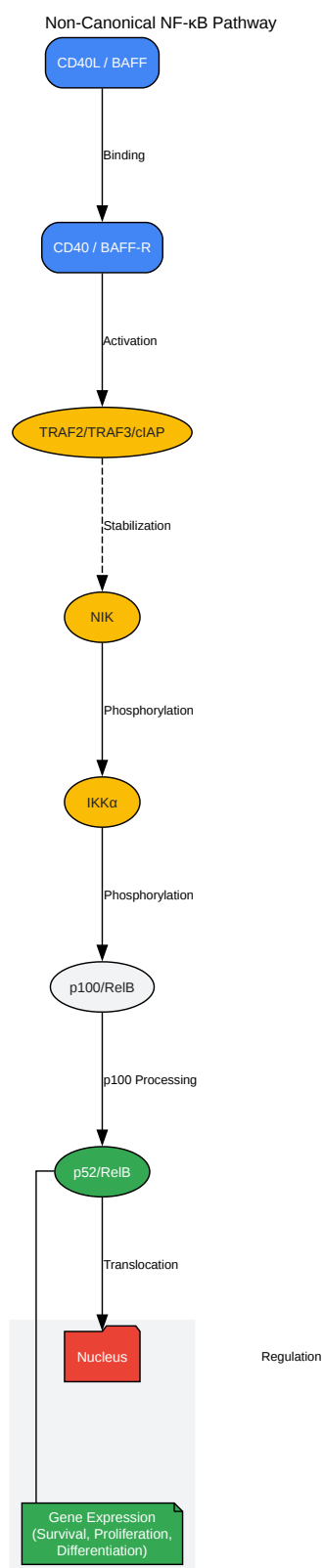
This application note provides a detailed protocol for the analysis of intracellular RelB expression in human T and B lymphocytes by flow cytometry. This method allows for the quantitative assessment of RelB levels in different lymphocyte subsets and in response to various stimuli, providing valuable insights into the activation state and functional potential of these immune cells.

Signaling Pathways

The expression and activation of RelB in lymphocytes are predominantly regulated by the non-canonical NF- κ B signaling pathway. However, there is also crosstalk with the canonical pathway.

Non-Canonical NF- κ B Pathway

The non-canonical pathway is initiated by the binding of ligands such as CD40L or BAFF to their respective receptors on the lymphocyte surface. This leads to the stabilization of NF- κ B-inducing kinase (NIK), which in turn phosphorylates and activates I κ B kinase α (IKK α). IKK α then phosphorylates the C-terminus of p100 (NF- κ B2), triggering its ubiquitination and partial proteasomal degradation to p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes involved in lymphocyte survival, proliferation, and differentiation.

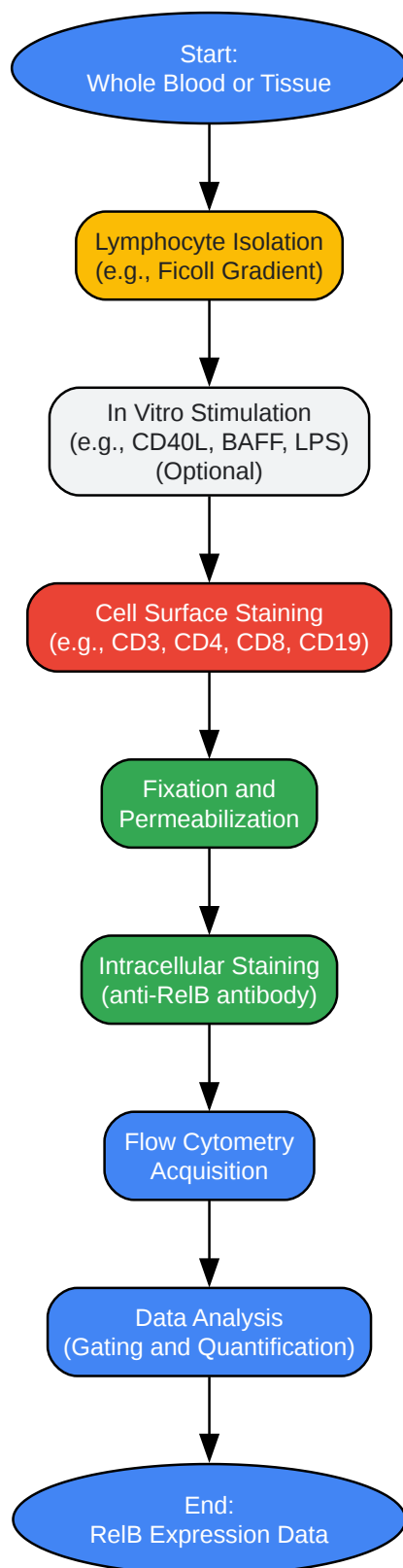


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Non-Canonical NF- κ B Pathway for RelB Activation.

Experimental Workflow

The overall workflow for the analysis of RelB expression in lymphocytes involves lymphocyte isolation, optional in vitro stimulation, cell surface and intracellular staining, and subsequent acquisition and analysis by flow cytometry.



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Flow cytometry workflow for RelB analysis.

Data Presentation

The following tables provide illustrative examples of the quantitative data that can be obtained using the described protocols. Note: The specific Mean Fluorescence Intensity (MFI) values and percentages are examples and will vary depending on the experimental conditions, reagents, and instrument settings. Researchers should establish their own baseline and stimulated values.

Table 1: Basal RelB Expression in Human Lymphocyte Subsets

Lymphocyte Subset	Surface Markers	% RelB Positive (Illustrative)	RelB MFI (Illustrative)
T Helper Cells	CD3+ CD4+	65%	1500
Cytotoxic T Cells	CD3+ CD8+	50%	1200
B Cells	CD19+	80%	2500
Naive T Cells	CD3+ CD45RA+	55%	1000
Memory T Cells	CD3+ CD45RO+	75%	2000

Table 2: RelB Expression in Lymphocytes Following In Vitro Stimulation (24 hours)

Cell Type	Stimulus (Concentration)	% RelB Positive (Illustrative)	Fold Change in RelB MFI (Illustrative)
B Cells	CD40L (1 µg/mL)	95%	3.5
B Cells	BAFF (100 ng/mL)	90%	2.8
T Cells	CD40L (1 µg/mL)	75%	1.8
B Cells	LPS (1 µg/mL)	85%	2.2

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

- Human whole blood collected in heparinized tubes
- Phosphate-buffered saline (PBS), pH 7.4
- Ficoll-Paque™ PLUS
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

Method:

- Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube. Avoid mixing the layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
- Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.

- Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell counting and subsequent experiments.

Protocol 2: In Vitro Stimulation of Lymphocytes

This protocol provides a general guideline for stimulating lymphocytes to induce RelB expression.

Materials:

- Isolated PBMCs or purified lymphocytes
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
- Stimulants: Recombinant human CD40L, BAFF, or Lipopolysaccharide (LPS)
- Cell culture plates (96-well or 24-well)
- CO2 incubator (37°C, 5% CO2)

Method:

- Resuspend the isolated lymphocytes in complete RPMI-1640 medium at a concentration of 1×10^6 cells/mL.
- Plate the cells in a cell culture plate.
- Add the desired stimulant to the appropriate wells. Suggested final concentrations are:
 - CD40L: 1 µg/mL
 - BAFF: 100 ng/mL
 - LPS: 1 µg/mL
- Include an unstimulated control for each cell type.
- Incubate the cells for 24-48 hours in a humidified CO2 incubator at 37°C.

Protocol 3: Intracellular Staining of RelB for Flow Cytometry

This protocol details the steps for cell surface and intracellular staining of lymphocytes for RelB analysis.

Materials:

- Stimulated and unstimulated lymphocytes
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
- Fixation/Permeabilization Buffer Kit (e.g., from eBioscience™ or BD Biosciences™)
- Fluorochrome-conjugated anti-human RelB antibody (or a purified primary anti-RelB antibody and a fluorochrome-conjugated secondary antibody)
- Isotype control antibody corresponding to the anti-RelB antibody
- FACS tubes or 96-well V-bottom plates
- Centrifuge

Method:

- Cell Surface Staining: a. Aliquot approximately 1×10^6 cells per FACS tube. b. Wash the cells with 2 mL of FACS buffer and centrifuge at $300 \times g$ for 5 minutes. c. Discard the supernatant and resuspend the cell pellet in 100 μ L of FACS buffer containing the pre-titrated concentrations of cell surface antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of FACS buffer.
- Fixation and Permeabilization: a. After the final wash from the surface staining, discard the supernatant and resuspend the cell pellet in 100 μ L of Fixation/Permeabilization buffer. b.

Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells once with 2 mL of Permeabilization Buffer (provided in the kit) and centrifuge at 500 x g for 5 minutes.

- Intracellular Staining: a. Discard the supernatant and resuspend the permeabilized cells in 100 µL of Permeabilization Buffer containing the pre-titrated concentration of the anti-RelB antibody or its corresponding isotype control. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells twice with 2 mL of Permeabilization Buffer.
- Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer as soon as possible.

Data Analysis

- Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties.
- Exclude doublets using FSC-A versus FSC-H.
- Identify specific lymphocyte subsets based on their surface marker expression (e.g., CD3+CD4+ for T helper cells, CD19+ for B cells).
- Within each lymphocyte subset, analyze the histogram of RelB fluorescence intensity.
- Determine the percentage of RelB-positive cells and the Mean Fluorescence Intensity (MFI) of RelB expression using the isotype control to set the negative gate.

By following these detailed protocols and data analysis guidelines, researchers can reliably quantify RelB expression in various lymphocyte populations, providing a powerful tool for investigating the role of the non-canonical NF-κB pathway in health and disease.

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References

- 1. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
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